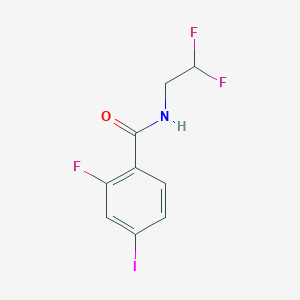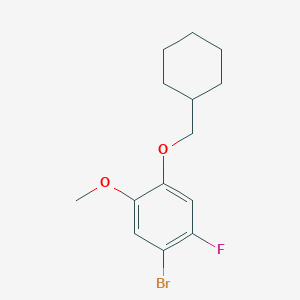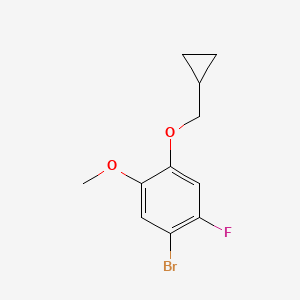
1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene is an organic compound characterized by a benzene ring substituted with bromine, fluorine, isobutoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine using bromine (Br2) and fluorine (F2) in the presence of a catalyst.
Nucleophilic Substitution: The isobutoxy and methoxy groups can be introduced through nucleophilic substitution reactions using isobutanol and methanol, respectively, in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The reactions are carried out under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms.
Substitution: Substitution reactions can replace the bromine, fluorine, isobutoxy, or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-isobutoxy-5-methoxybenzene is unique due to its specific combination of substituents on the benzene ring. Similar compounds include:
1-Bromo-2-fluoro-4-methoxybenzene: Lacks the isobutoxy group.
1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene: Similar structure but with an isopropyl group instead of isobutoxy.
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO2/c1-7(2)6-15-11-5-9(13)8(12)4-10(11)14-3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFDEHJNNXEGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1OC)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














